molecular formula C34H52N2O12S B036487 Anaspaz CAS No. 6835-16-1

Anaspaz

Cat. No.: B036487
CAS No.: 6835-16-1
M. Wt: 712.8 g/mol
InChI Key: BXSVDJUWKSRQMD-OMLVBYQESA-N
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Description

Hyoscyamine sulfate is a tropane alkaloid and the levorotary isomer of atropine. It is a naturally occurring compound found in plants of the Solanaceae family, such as henbane, mandrake, and deadly nightshade (Atropa belladonna). Hyoscyamine sulfate is known for its anticholinergic properties and is used to treat various gastrointestinal disorders, muscle spasms, and other medical conditions .

Scientific Research Applications

Hyoscyamine sulfate has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Anaspaz, also known as hyoscyamine sulfate, primarily targets peripheral cholinergic receptors . These receptors are present in the autonomic effector cells of smooth muscle, cardiac muscle, the sino-atrial node, the atrioventricular node, and the exocrine glands . The drug specifically inhibits the actions of acetylcholine on structures innervated by postganglionic cholinergic nerves and on smooth muscles that respond to acetylcholine but lack cholinergic innervation .

Mode of Action

This compound works by blocking the action of acetylcholine at parasympathetic sites in smooth muscle, secretory glands, and the central nervous system (CNS) . This results in increased cardiac output, drying of secretions, and antagonism of histamine and serotonin . It inhibits gastrointestinal propulsive motility and decreases gastric acid secretion . It also controls excessive pharyngeal, tracheal, and bronchial secretions .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway. By inhibiting the action of acetylcholine, this compound reduces the activity of this pathway, leading to decreased gastrointestinal motility and gastric acid secretion .

Pharmacokinetics

This compound is completely absorbed by both oral and sublingual administration . Once absorbed, it disappears rapidly from the blood and is distributed throughout the entire body . The half-life of this compound is approximately 3.5 hours . The majority of the drug is excreted in the urine unchanged within the first 12 hours, with a small amount hydrolyzed to tropic acid and tropine .

Result of Action

The molecular and cellular effects of this compound’s action include decreased gastrointestinal motility, reduced gastric acid secretion, and controlled secretion in the pharynx, trachea, and bronchi . These effects can help in the treatment of conditions such as peptic ulcer and irritable bowel syndrome .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, diet, sedation, counseling, and amelioration of environmental factors can affect the efficacy of this compound in treating functional gastrointestinal disorders . .

Safety and Hazards

Anaspaz may cause side effects such as dizziness, drowsiness, blurred vision, dry mouth, headache, trouble sleeping, constipation, flushing, dry skin, and decreased sweating . Serious side effects include mental/mood changes (such as confusion, unusual excitement), fast/irregular heartbeat, difficulty urinating, decreased sexual ability, loss of coordination, trouble speaking, vomiting . Very serious side effects include eye pain/swelling/redness, vision changes (such as seeing rainbows around lights at night), and serious allergic reactions .

Biochemical Analysis

Biochemical Properties

Anaspaz specifically inhibits the actions of acetylcholine on structures innervated by postganglionic cholinergic nerves and on smooth muscles that respond to acetylcholine but lack cholinergic innervation . It controls excessive pharyngeal, tracheal, and bronchial secretions .

Cellular Effects

This compound inhibits gastrointestinal propulsive motility and decreases gastric acid secretion . This impacts cell function by altering the normal biochemical reactions within the gastrointestinal tract cells.

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of acetylcholine, a neurotransmitter in the nervous system. By blocking the action of acetylcholine, this compound reduces muscle contractions and the production of certain bodily fluids .

Temporal Effects in Laboratory Settings

This compound is absorbed totally and completely by sublingual administration as well as oral administration . The half-life of this compound is 3.5 hours and the majority of the drug is excreted in the urine unchanged within the first 12 hours .

Dosage Effects in Animal Models

The effects of this compound on animal models vary with different dosages. Specific studies detailing the threshold effects and any toxic or adverse effects at high doses are not mentioned in the available resources .

Metabolic Pathways

This compound is involved in the cholinergic pathway, where it inhibits the action of acetylcholine . This results in decreased muscle contractions and reduced production of certain bodily fluids .

Transport and Distribution

Once absorbed, this compound is distributed throughout the entire body . Specific transporters or binding proteins that it interacts with are not mentioned in the available resources .

Subcellular Localization

This compound passes the blood-brain barrier and the placental barriers . Specific information about its subcellular localization and any effects on its activity or function are not mentioned in the available resources .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hyoscyamine sulfate can be synthesized through several chemical routes. One common method involves the extraction of hyoscyamine from plant sources, followed by its conversion to the sulfate salt. The extraction process typically involves rendering the plant material alkaline with ammonium hydroxide and extracting with methylene chloride. The extract is then acidified with sulfuric acid to precipitate hyoscyamine sulfate .

Industrial Production Methods

In industrial settings, hyoscyamine sulfate is produced by cultivating plants rich in hyoscyamine, such as Atropa belladonna. The alkaloid is extracted from the plant material using solvents, and the crude extract is purified through various chemical processes to obtain hyoscyamine sulfate in its pure form .

Chemical Reactions Analysis

Types of Reactions

Hyoscyamine sulfate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Properties

IUPAC Name

[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;sulfuric acid;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C17H23NO3.H2O4S.2H2O/c2*1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4;;/h2*2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4);2*1H2/t2*13-,14+,15?,16-;;;/m11.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSVDJUWKSRQMD-OMLVBYQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.O.O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3.CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3.O.O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H52N2O12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

712.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6835-16-1, 620-61-1
Record name Hyoscyamine sulfate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006835161
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hyoscyamine sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.678
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HYOSCYAMINE SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2R8V82B84
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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